N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a fused benzothieno-pyrimidine core. Key structural elements include a 2-furylmethyl substituent at position 3 and an N-benzyl acetamide moiety at position 2. Its structural complexity suggests synthetic challenges, particularly in achieving regioselective functionalization and stereochemical control.
Properties
Molecular Formula |
C24H19N3O4S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-benzyl-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H19N3O4S/c28-20(25-13-16-7-2-1-3-8-16)15-26-21-18-10-4-5-11-19(18)32-22(21)23(29)27(24(26)30)14-17-9-6-12-31-17/h1-12H,13-15H2,(H,25,28) |
InChI Key |
GVFZCDUETPOZME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate starting materials to form the benzothieno pyrimidine core.
Introduction of the Furylmethyl Group: The furylmethyl group is introduced through a substitution reaction, often using a furylmethyl halide and a base.
Benzylation: The benzyl group is added via a nucleophilic substitution reaction, typically using benzyl chloride and a suitable base.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their synthesis, physicochemical properties, and substituent effects.
Structural Analogs with Fused Pyrimidine Cores
Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Core Structure: Thiazolo-pyrimidine fused system (vs. benzothieno-pyrimidine in the target).
- Substituents : 5-Methylfuran-2-yl (similar to 2-furylmethyl in the target) and trimethylbenzylidene.
- Functional Groups : Nitrile (CN) at position 6 (vs. acetamide in the target).
- Synthesis : Condensation of chloroacetic acid with aromatic aldehydes in acetic anhydride/acetic acid (68% yield) .
- Physicochemical Data : M.p. 243–246°C; IR peaks at 3,436 cm⁻¹ (NH) and 2,219 cm⁻¹ (CN) .
Compound 12 : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile
- Core Structure : Pyrimido-quinazoline fused system.
- Substituents : 5-Methylfuran-2-yl and nitrile.
- Synthesis : Thiouracil derivative reacted with anthranilic acid (57% yield) .
- Physicochemical Data : M.p. 268–269°C; IR peaks at 2,220 cm⁻¹ (CN) and 1,719 cm⁻¹ (C=O) .
Analogs with Acetamide Moieties
Compound in : 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide
- Core Structure : Pyrazolo-benzothiazine fused system.
- Substituents : 2-Fluorobenzyl acetamide (vs. N-benzyl acetamide in the target).
- Key Features : Sulfone (5,5-dioxo) enhances metabolic stability; fluorobenzyl group introduces electronic effects.
- Structural Data : Single-crystal X-ray confirms planar geometry (R factor = 0.049) .
Compound 11q (): (S)-2-(1-benzyl-5-(but-3-en-1-yl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide
- Core Structure : Benzodiazepine-pyrimido-pyrimidine hybrid.
- Substituents : Benzyl and butenyl groups; acetamide linked to a pyrimido-pyrimidine.
- Relevance : Demonstrates the role of acetamide in enhancing target affinity, though its larger size may reduce bioavailability compared to the target compound .
Comparative Analysis
Structural and Functional Differences
Substituent Impact on Properties
- Acetamide vs.
- Fluorine Effects : The 2-fluorobenzyl group in enhances electronegativity and metabolic resistance compared to the target’s benzyl group .
Biological Activity
N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.
Structural Characteristics
The compound features a benzothieno-pyrimidine core fused with a furan moiety and is substituted with a benzyl group. Its molecular formula is , with a molecular weight of approximately 445.5 g/mol.
Biological Activity Overview
Research indicates that N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide may exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Similar compounds have shown efficacy against various cancer cell lines, including colon and prostate cancers .
- Antioxidant Activity : The unique structure of the compound may confer significant antioxidant properties, which are crucial for combating oxidative stress-related diseases .
- Anti-inflammatory Effects : Compounds within the same class have demonstrated anti-inflammatory activities, indicating potential therapeutic applications in inflammatory conditions.
The synthesis of N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step synthetic routes. The process includes reactions typical of pyrimidines and related heterocycles. The synthesis pathway can be summarized as follows:
- Formation of the Benzothieno-Pyrimidine Core : This involves the cyclization of appropriate precursors.
- Substitution Reactions : Benzyl groups are introduced through nucleophilic substitution mechanisms.
- Final Acetylation : The final product is obtained through acetylation reactions.
Anticancer Activity
A study on related compounds demonstrated significant anticancer activity against human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay method. Molecular docking studies indicated strong interactions with EGFR tyrosine kinase, a key player in cancer cell proliferation .
Antioxidant Activity
Research on similar compounds showed promising results in antioxidant assays. For instance, derivatives exhibited high DPPH scavenging activity with IC50 values lower than established antioxidant standards like butylated hydroxyanisole (BHA) .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl-N'-arylureas | Contains urea linkages | Anticancer activity |
| 5-fluorouracil | Pyrimidine derivative | Antitumor agent |
| Benzothiazole derivatives | Heterocyclic compounds | Antimicrobial properties |
N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide distinguishes itself from these compounds through its specific structural features that may lead to unique biological activities not observed in other compounds within the same class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
